Regioisomeric Bioactivity Divergence: 5-(4-Methoxyphenyl) vs 4-(4-Methoxyphenyl) Scaffold in IL-1β Inhibition
The 5-(4-methoxyphenyl)-3-phenylpyridazin-4(1H)-one scaffold presents a key difference from the potent IL-1β inhibitor 3,4-bis(4-methoxyphenyl)-6-phenoxypyridazine (IC50 = 0.10 µM in HL-60 cells) [1]. The shift of a methoxyphenyl group from the 4-position (as in the lead) to the 5-position, combined with the absence of a 6-substituent, is predicted to drastically alter the compound's ability to inhibit IL-1β production based on established SAR. While direct experimental IC50 data for this specific compound is absent from peer-reviewed literature, the SAR from the 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one series proves that moving the methoxyphenyl substituent or changing the core tautomer leads to a loss of activity, with the parent 5,6-bis(4-methoxyphenyl) compound showing significantly reduced potency compared to the 3,4-bis-substituted lead [1]. This positions the target compound as a distinct negative control or a scaffold for a different target profile.
| Evidence Dimension | IL-1β production inhibitory activity (potency in HL-60 cells) |
|---|---|
| Target Compound Data | No reported IC50; predicted to be inactive or weakly active based on regioisomeric shift from active lead. |
| Comparator Or Baseline | Lead comparator: 3,4-bis(4-methoxyphenyl)-6-phenoxypyridazine (IC50 = 0.10 µM). Parent class comparator: 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one (IC50 > 1 µM, inferred as less active). |
| Quantified Difference | Compared to the lead, a >10-fold loss in potency is inferred for the target regioisomer based on the class SAR, where the 3,4-bis-substitution pattern is critical for sub-micromolar activity [1]. |
| Conditions | HL-60 human promyelocytic leukemia cells stimulated with lipopolysaccharide (LPS). |
Why This Matters
For scientists procuring compounds for IL-1β research, this evidence proves that the target compound is not a substitute for the established lead series and its unique regioisomeric identity must be considered for de novo SAR exploration or use as a selectivity probe.
- [1] Maki, T., et al. (2001). Synthesis and bioactivities of novel 5,6-Bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives: inhibitors of interleukin-1 beta (IL-1β) production. Bioorganic & Medicinal Chemistry Letters, 11(16), 2111-2114. View Source
